molecular formula C7H7BrClF3N2 B13040041 (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13040041
M. Wt: 291.49 g/mol
InChI Key: IBFWTFQUJVELFZ-RGMNGODLSA-N
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Description

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a trifluoromethyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Trifluoromethylation: The brominated pyridine is then subjected to trifluoromethylation to attach the trifluoromethyl group.

    Amination: The trifluoromethylated intermediate is then reacted with an amine to form the desired amine derivative.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the amine moiety play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
  • (S)-amino(5-bromopyridin-2-yl)acetic acid

Uniqueness

(S)-1-(5-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where fluorinated compounds are desired for their stability, lipophilicity, and bioavailability.

Properties

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.49 g/mol

IUPAC Name

(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

IBFWTFQUJVELFZ-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl

Origin of Product

United States

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